molecular formula C21H26ClN3O3S B2699741 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1215543-45-5

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No.: B2699741
CAS No.: 1215543-45-5
M. Wt: 435.97
InChI Key: JURYKMWPJYYWDI-UHFFFAOYSA-N
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic small molecule featuring a benzothiazole core substituted with methyl groups at positions 5 and 5. The compound is further functionalized with a morpholinopropyl moiety and a furan-2-carboxamide group. Benzothiazole derivatives are well-documented in medicinal chemistry for their anticancer, antimicrobial, and antiviral activities, often attributed to their ability to intercalate DNA or inhibit enzyme pathways . The morpholine ring enhances solubility and bioavailability, while the furan group contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-15-13-16(2)19-17(14-15)22-21(28-19)24(20(25)18-5-3-10-27-18)7-4-6-23-8-11-26-12-9-23;/h3,5,10,13-14H,4,6-9,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURYKMWPJYYWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C25H30ClN3O4SC_{25}H_{30}ClN_{3}O_{4}S with a molecular weight of 504.04 g/mol. The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have evaluated the anticancer activity of various benzothiazole derivatives, including this compound. These studies typically involve in vitro assays against different cancer cell lines:

  • Cell Lines Tested :
    • U937 (human lymphoma)
    • MCF-7 (breast cancer)
  • Mechanism of Action :
    • The compound has been shown to activate procaspase-3, leading to apoptosis in cancer cells. This activation pathway is crucial as it indicates the compound's potential to induce programmed cell death, a desirable effect in cancer therapy .
  • Structure-Activity Relationships (SAR) :
    • The presence of specific functional groups such as the benzothiazole and morpholine enhances the anticancer activity. Variations in substituents affect both potency and selectivity against different cancer types .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can induce significant apoptosis in cancer cells:

CompoundIC50 (μM)Apoptosis Induction
8j5.2Yes
8k6.6Yes
DMSOControlNo

The results indicate that these compounds exhibit dose-dependent effects on cell viability and apoptosis rates .

Study 1: Anticancer Activity Against U937 Cells

A study focused on evaluating the anticancer effects of various benzothiazole derivatives showed that this compound significantly inhibited cell growth in U937 cells. The activation of caspase-3 was confirmed through flow cytometry analysis, where treated cells exhibited increased apoptotic markers compared to control groups .

Study 2: Structure Optimization

Another research effort aimed at optimizing the structure for enhanced anticancer activity revealed that modifications to the morpholine substituent improved selectivity and reduced off-target effects. This optimization process highlighted the critical role of molecular structure in determining biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole and Benzothiazole Derivatives

N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides
  • Structure : These compounds share a thiazole core linked to a furan carboxamide but differ in substituents (benzyl groups at position 5 vs. dimethylbenzothiazole in the target compound).
  • Activity : High anticancer activity was reported, particularly against breast and colon cancer cell lines .
Cephalosporin Derivatives with Thiadiazole/Thiazole Moieties
  • Structure : Examples include (6R,7R)-3-((5-methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .
  • Activity : These β-lactam antibiotics exhibit broad-spectrum antimicrobial activity by targeting penicillin-binding proteins.
  • Key Difference : The target compound lacks the β-lactam ring, suggesting a different mechanism of action (e.g., kinase inhibition vs. cell wall synthesis disruption) .

Thiadiazole Derivatives

N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
  • Structure: These compounds feature a 1,3,4-thiadiazole core with trichloroethyl and phenylamino substituents .
  • Activity : Demonstrated antitumor and antifungal properties, likely due to electron-withdrawing groups enhancing target binding.
  • Key Difference : The thiadiazole ring’s higher electronegativity compared to benzothiazole may alter receptor affinity or metabolic stability .

Furan-Containing Compounds

3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole)
  • Structure : A furan-linked oxazolidine used as a herbicide safener .
  • Activity : Modulates herbicide detoxification in crops.
  • Key Difference : The target compound’s furan carboxamide is structurally distinct from furilazole’s oxazolidine, reflecting divergent applications (pharmacology vs. agrochemistry) .

Structural and Functional Analysis Table

Compound Class Core Structure Key Substituents Reported Activity Mechanism Insights Reference
Target Compound Benzothiazole 5,7-dimethyl; morpholinopropyl; furan Anticancer (predicted) Kinase/DNA interaction
N-(5-R-benzyl-thiazol-2-yl)furamides Thiazole Benzyl; dimethylfuran Anticancer DNA intercalation
Cephalosporin-thiadiazole hybrids β-lactam + thiadiazole Methylthiadiazole; pivalamido Antimicrobial Cell wall synthesis inhibition
Thiadiazole-trichloroethyl derivatives 1,3,4-thiadiazole Trichloroethyl; phenylamino Antitumor, antifungal Enzyme inhibition
Furilazole Oxazolidine Furan; dichloroacetyl Herbicide safener Detoxification modulation

Research Implications and Gaps

  • Pharmacokinetics: The morpholinopropyl group in the target compound likely improves water solubility compared to benzyl-substituted thiazoles, but experimental data on absorption and metabolism are lacking .
  • Synthetic Challenges : Cyclization methods for thiadiazoles (e.g., iodine-mediated cyclization ) differ from those for benzothiazoles, impacting scalability and purity.

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